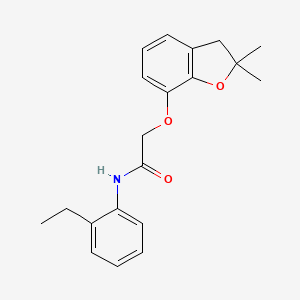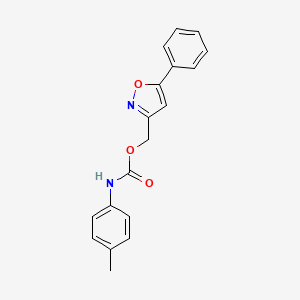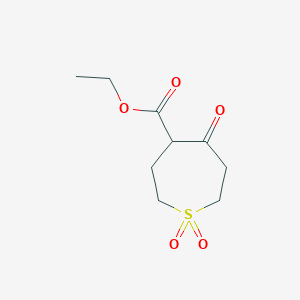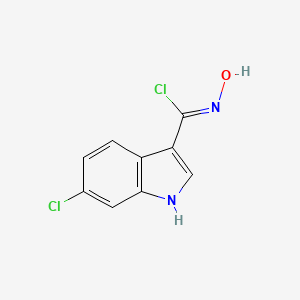
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide, also known as DAA, is a synthetic compound that has been studied for its potential use in scientific research. DAA belongs to the class of compounds called phenylacetamides, which are known to have various biological activities.
作用機序
The exact mechanism of action of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide is not fully understood, but it is believed to act as a modulator of GPCRs. GPCRs are involved in various physiological processes, including neurotransmission, hormone secretion, and immune response. By modulating GPCRs, 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide may have an effect on these processes.
Biochemical and Physiological Effects:
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In vivo studies have shown that 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide can reduce inflammation and oxidative stress, as well as improve cognitive function.
実験室実験の利点と制限
One advantage of using 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide in lab experiments is its high affinity and selectivity for certain GPCRs, which makes it a promising candidate for drug discovery. Additionally, 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide has been shown to have low toxicity in vivo, which is important for its potential use in humans. One limitation of using 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide. One direction is to further investigate its potential use as a ligand for GPCRs and its effect on various physiological processes. Another direction is to study its potential use in cancer research and its mechanism of action in inhibiting cancer cell growth. Additionally, further studies are needed to optimize the synthesis method of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide and improve its solubility in water.
In conclusion, 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide is a synthetic compound that has been studied for its potential use in scientific research. Its high affinity and selectivity for certain GPCRs make it a promising candidate for drug discovery, and its potential use in cancer research is also being investigated. Further research is needed to fully understand its mechanism of action and optimize its synthesis method.
合成法
The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide involves several steps, including the reaction of 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol with 2-ethylphenylacetyl chloride in the presence of a base. The resulting product is then treated with an oxidizing agent to form the final compound, 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide. The purity and yield of the synthesis can be improved by using different reaction conditions.
科学的研究の応用
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide has been studied for its potential use in various scientific research applications, including as a ligand for G protein-coupled receptors (GPCRs), which are important drug targets. 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide has been shown to have high affinity and selectivity for certain GPCRs, making it a promising candidate for drug discovery. Additionally, 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-ethylphenyl)acetamide has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
特性
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-4-14-8-5-6-10-16(14)21-18(22)13-23-17-11-7-9-15-12-20(2,3)24-19(15)17/h5-11H,4,12-13H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKJMEJTRMHDHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)COC2=CC=CC3=C2OC(C3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)thio]acetate](/img/structure/B2842471.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2842475.png)
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-[(4-fluorophenyl)methyl]urea](/img/structure/B2842476.png)


![2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2842481.png)
![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-methylpyrimidin-2-amine](/img/structure/B2842482.png)
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2842484.png)


![7-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2842487.png)


